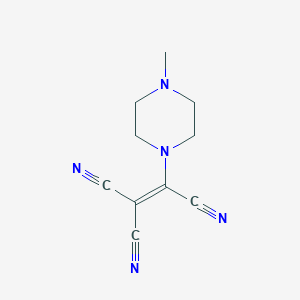
1-(4-Methylpiperazin-1-yl)eth-1-ene-1,2,2-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpiperazin-1-yl)eth-1-ene-1,2,2-tricarbonitrile is a chemical compound with the CAS Number: 2377920-17-5 . It has a molecular weight of 201.23 and its IUPAC name is 2-(4-methylpiperazin-1-yl)ethene-1,1,2-tricarbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N5/c1-14-2-4-15(5-3-14)10(8-13)9(6-11)7-12/h2-5H2,1H3 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Scientific Research Applications of Related Compounds
Treatment of Ethylene Glycol Intoxication : 4-Methylpyrazole (4-MP) is noted for its efficacy in treating acute ethylene glycol (EG) intoxication. It acts as a potent inhibitor of alcohol dehydrogenase, preventing the metabolism of EG into toxic metabolites. Studies have documented cases where 4-MP was used successfully to treat patients with EG intoxication, leading to a favorable outcome without the need for hemodialysis in some cases (Baud et al., 1986).
Safety and Tolerance in Humans : Research on 4-MP has also covered its safety and tolerance in humans. A controlled study investigated the effects of single, ascending doses of 4-MP in healthy volunteers, concluding that doses within the probable therapeutic range were well tolerated without significant side effects (Jacobsen et al., 1988).
Potential for Treating Other Intoxications : In addition to EG poisoning, 4-MP has been explored as a treatment for diethylene glycol and triethylene glycol poisoning. Its ability to inhibit alcohol dehydrogenase suggests a broader application for treating intoxications by substances metabolized through similar pathways (Borron et al., 1997).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-methylpiperazin-1-yl)ethene-1,1,2-tricarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c1-14-2-4-15(5-3-14)10(8-13)9(6-11)7-12/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFXSDPAAOQMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=C(C#N)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

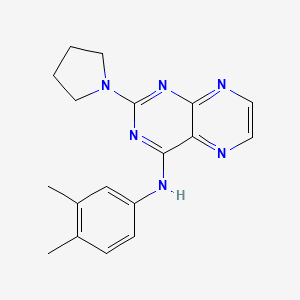
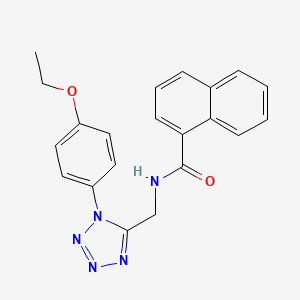
![(E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-iodoanilino)prop-2-en-1-one](/img/structure/B2751654.png)
![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2751655.png)
![Ethyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2751657.png)
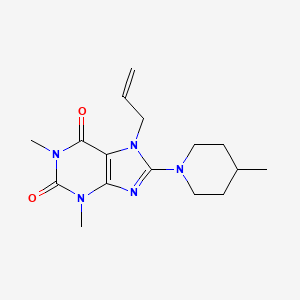
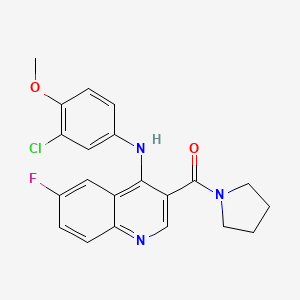
![Ethyl 4-{[(dimethylamino)methylene]amino}-3-methylthieno[2,3-c]isothiazole-5-carboxylate](/img/structure/B2751661.png)
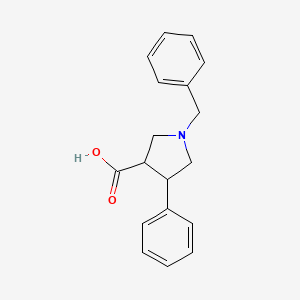
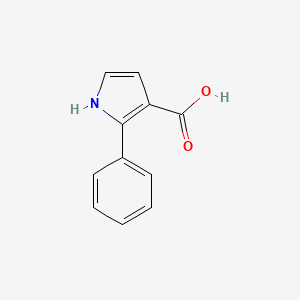

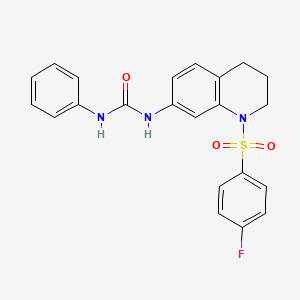
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide](/img/structure/B2751669.png)
